Home > Products > Screening Compounds P67769 > N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide -

N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Catalog Number: EVT-5180550
CAS Number:
Molecular Formula: C27H37N3O2
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

  • Compound Description: R 31 833 is a potent analgesic compound studied for its intravenous analgesic activity and toxicity in rats. It belongs to a novel series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides. In the tail withdrawal test, R 31 833 exhibited a lowest ED50 of 0.00032 mg/kg, making it 10,031 times more potent than morphine. []
  • Relevance: R 31 833 shares a similar core structure with N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, both featuring a 1-(2-phenylethyl)-4-piperidinyl moiety. The key difference lies in the substituent at the 4-position of the piperidine ring. R 31 833 has a methyl 4-[N-(1-oxopropyl)-N-phenylamino] carboxylate group, while the target compound features a 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide group. Both compounds demonstrate potent analgesic activity. []
  • Compound Description: R 32 792 is a long-acting analgesic compound belonging to the same series of 4-substituted fentanyl derivatives as R 31 833. It displays a duration of action exceeding 8 hours at 4 times its lowest ED50. []
  • Relevance: Similar to R 31 833, R 32 792 also shares the core 1-(2-phenylethyl)-4-piperidinyl moiety with the target compound, N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. The key difference is the presence of a cis-methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino] carboxylate group at the 4-position of the piperidine ring in R 32 792. The structural similarity and shared analgesic properties suggest a relationship between these compounds. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

  • Compound Description: R 33 352 is a short-acting analgesic compound from the same series of 4-substituted fentanyl derivatives as R 31 833 and R 32 792. Its duration of action is approximately 0.74 hours at 4 times its lowest ED50. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

  • Compound Description: R 30 730 is a potent and short-acting analgesic compound selected for further investigation due to its rapid onset of action, high potency (4521 times that of morphine), and exceptionally high safety margin (LD50/lowest ED50 = 25,211). []
  • Relevance: Similar to R 33 352, R 30 730 also belongs to the series of 4-substituted fentanyl derivatives and shares the core 4-piperidinyl-N-phenylpropanamide structure with the target compound, N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. R 30 730 possesses a 2-(2-thienyl)ethyl group at the 1-position and a methoxymethyl group at the 4-position. While the specific substituents differ, their inclusion in the same chemical series and their shared analgesic properties indicate a connection. []

N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide (R 32557)

  • Compound Description: R 32557 is a potent analgesic compound. Its crystal structure has been studied to understand its structure-activity relationship. The analysis indicates that the toxicity of R 32557 is potentially related to the angles between the two aromatic rings and the piperidine ring, while its analgesic activity might be associated with a specific torsion angle (C14-C1-N2-C19) of approximately 120°. []
  • Relevance: R 32557 closely resembles the target compound, N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, sharing the core 1-(2-phenylethyl)-4-piperidinyl-N-phenylpropanamide structure. The primary distinction lies in the substituent at the 4-position of the piperidine ring, where R 32557 features an acetyl group. This structural similarity and the shared analgesic activity suggest a close relationship between the two compounds. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a potent pharmaceutical compound that exists in various hydrates and polymorphs. These different forms can impact its properties and are crucial for drug development. [, ]
  • Relevance: The compound shares a crucial structural element with N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide: the 3-methoxy-N-(1-methyl-4-piperidinyl)benzamide moiety. This similarity indicates a potential connection between these compounds, possibly within the same chemical class or sharing similar pharmacological properties. [, ]

(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

  • Compound Description: This series of compounds has been investigated as potential antipsychotic agents due to their dopamine D-2 receptor antagonist activity. The potency of these compounds is significantly influenced by the aromatic substituents on the benzamide or salicylamide moiety, with 2,3-dimethoxy benzamides and 5,6-dimethoxy salicylamides exhibiting particularly high potency (IC50 values around 1 nM). []
  • Relevance: While this series of compounds differs significantly in its core structure from N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, it exemplifies the impact of aromatic substituents on the benzamide moiety in determining pharmacological activity. This knowledge could be relevant for understanding the structure-activity relationship of the target compound, which also contains a benzamide group. []

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

  • Compound Description: This series of compounds represents a class of extremely potent analgesics with a remarkably high safety margin. Their analgesic activity and toxicity have been studied in rats, revealing compounds with varying potencies and durations of action. []
  • Relevance: N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide falls under this broad category of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides. The shared structural features, particularly the 1-(2-phenylethyl)-4-piperidinyl-N-phenylpropanamide core, suggest a connection in terms of their potential analgesic properties and mechanism of action. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor with significant antiviral activity against HIV-1. Its mechanism of action involves blocking chemokine binding and calcium signaling induced by CCR5 activation. Interestingly, 873140 effectively inhibits the calcium response to CCL5 (RANTES) despite not blocking 125I-RANTES binding, indicating a unique divergence in its antagonism of function and binding. []
  • Relevance: While the overall structure of 873140 differs substantially from N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, both compounds highlight the concept of noncompetitive, allosteric antagonism of receptors. This shared principle suggests that the target compound may also exert its effects through an allosteric mechanism, potentially targeting a receptor different from CCR5. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

  • Compound Description: ICA-105574 is a potent activator of the hERG potassium channel. It primarily functions by removing hERG channel inactivation, shifting the voltage dependence of inactivation by over 180 mV. This action leads to a shortening of the action potential duration in cardiac myocytes. []
  • Relevance: Although structurally dissimilar to N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, ICA-105574 illustrates the concept of channel modulation. This information could be relevant if the target compound is found to interact with ion channels, potentially affecting their gating properties or conductance. []

(±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A)

  • Compound Description: U-54494A is a prototype compound known for its potent anticonvulsant activity and sodium channel blocking ability. []
  • Relevance: U-54494A shares a benzamide moiety with N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide and exemplifies the structural characteristics associated with anticonvulsant activity and sodium channel blockade. While the core structures differ, the presence of the benzamide group and their potential interaction with similar targets (sodium channels) might suggest a connection in terms of their pharmacological profiles. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

  • Compound Description: This compound displays high affinity and selectivity for serotonin-5HT2 receptors and has been radioiodinated for use as a potential tracer in γ-emission tomography. In vivo studies in rats showed its preferential retention in the frontal cortex, a region enriched in 5-HT2 receptors. []
  • Relevance: This compound shares structural similarities with N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, notably the presence of a substituted 4-piperidinyl-benzamide moiety. This commonality suggests that the target compound might also exhibit affinity for serotonin receptors, although the specific receptor subtype may vary due to differences in other structural elements. []

6,11-Dihydro-11-(1-methyl-4-piperidinyl)-5H-imidazo[2,1-b][3]benzazepine

  • Compound Description: This compound is an intermediate in the synthesis of alcaftadine, a histamine H1 receptor antagonist. Its preparation involves a multi-step process starting with N-methyl-4-piperidinecarboxylic acid chloride hydrochloride and 1-phenylethyl-1H-imidazole. []
  • Relevance: While structurally distinct from N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, this compound highlights the use of a 1-methyl-4-piperidinyl group as a building block in pharmaceutical synthesis. This shared element, albeit in a different context, points to a potential overlap in synthetic strategies or potential for modification of the target compound using similar chemical approaches. []

Properties

Product Name

N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H37N3O2/c1-28-17-13-24(14-18-28)29(2)27(31)23-8-10-25(11-9-23)32-26-15-20-30(21-16-26)19-12-22-6-4-3-5-7-22/h3-11,24,26H,12-21H2,1-2H3

InChI Key

ORCCZRWHRZZAQY-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.